1-[1-(3-Chloropropyl)piperidin-4-yl]ethanol
Description
Properties
IUPAC Name |
1-[1-(3-chloropropyl)piperidin-4-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20ClNO/c1-9(13)10-3-7-12(8-4-10)6-2-5-11/h9-10,13H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUZRDMYGIZKJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)CCCCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Primary Method: Williamson Ether Synthesis
This method involves reacting 4-piperidineethanol with 1-bromo-3-chloropropane or 1-chloro-3-iodopropane under basic conditions.
Procedure :
-
Reactants :
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4-Piperidineethanol (1.0 equiv)
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1-Bromo-3-chloropropane (1.2 equiv)
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Base: K₂CO₃ or NaH (2.0 equiv)
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Solvent: Acetonitrile or methyl ethyl ketone (MEK)
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Conditions : Reflux at 60–80°C for 12–24 hours.
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Workup : Extraction with ethyl acetate, washing with brine, and crystallization from isopropanol.
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the piperidine nitrogen attacks the electrophilic carbon of the alkyl halide. The base deprotonates the ethanol group, facilitating nucleophilicity.
Alternative Pathways
Reductive Amination of 4-Piperidone Derivatives
A two-step approach:
Mitsunobu Reaction for Ether Formation
Reactants :
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4-Hydroxypiperidine
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3-Chloro-1-propanol
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DIAD (diisopropyl azodicarboxylate), PPh₃
Conditions : THF, 0°C to RT, 6–8 hours.
Yield : ~70%.
Catalytic and Solvent Optimization
Solvent Effects
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Acetonitrile | 18 | 75 |
| MEK | 12 | 80 |
| DMF | 24 | 65 |
Key Finding : MEK enhances reaction efficiency due to its polar aprotic nature, stabilizing the transition state.
Base Selection
| Base | Yield (%) | Purity (%) |
|---|---|---|
| K₂CO₃ | 75 | 98 |
| NaH | 82 | 95 |
| DBU | 70 | 97 |
Note : NaH provides higher yields but requires anhydrous conditions.
Purification and Characterization
Industrial-Scale Considerations
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Cost-Efficiency : Using 1-chloro-3-iodopropane reduces reaction time by 30% compared to brominated analogs.
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Safety : MEK and NaH require handling under nitrogen due to flammability and moisture sensitivity.
Emerging Methodologies
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Flow Chemistry : Continuous-flow systems reduce side products (e.g., dialkylation) by controlling residence time.
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Microwave-Assisted Synthesis : Reduces reaction time to 2–4 hours with comparable yields (78%).
Challenges and Solutions
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloropropyl Group
The 3-chloropropyl chain undergoes nucleophilic displacement reactions due to the electrophilic C-Cl bond. Key examples include:
Mechanistic Insight : The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the β-carbon of the chloropropyl group. Steric hindrance from the piperidine ring moderates reaction rates .
Esterification of the Hydroxyl Group
The primary alcohol undergoes esterification with acylating agents:
| Acylating Agent | Catalyst/Conditions | Product | Yield | Purity | Source |
|---|---|---|---|---|---|
| Acetic anhydride | Pyridine, RT, 24 hrs | Acetylated derivative | 89% | 98% | |
| Benzoyl chloride | DMAP, CH₂Cl₂, 0°C → RT | Benzoyl ester | 78% | 95% |
Applications : Ester derivatives are used to modulate lipophilicity for drug delivery studies .
Oxidation to Ketone
The ethanol moiety can be oxidized to a ketone under controlled conditions:
Limitations : Overoxidation to carboxylic acids is avoided by using mild agents like PCC .
Ring-Opening Reactions
The piperidine ring undergoes acid-catalyzed ring-opening under harsh conditions:
| Acid | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Concentrated HCl | Reflux, 48 hrs | Linear amine hydrochloride | 41% | |
| H₂SO₄ (98%) | 120°C, 24 hrs | Sulfonated open-chain derivative | 35% |
Significance : These reactions are exploratory and less commonly utilized due to low yields .
Reductive Amination
The ethanol group participates in reductive amination with primary amines:
| Amine | Reducing Agent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzylamine | NaBH₃CN, MeOH, 24 hrs | N-Benzyl-piperidine ethanolamine | 54% | |
| Glycine methyl ester | BH₃·THF, THF, 0°C → RT | Amino acid conjugate | 49% |
Utility : Expands structural diversity for pharmacological screening .
Complexation with Metal Ions
The piperidine nitrogen and hydroxyl group coordinate with transition metals:
| Metal Salt | Solvent/Conditions | Complex Structure | Stability | Source |
|---|---|---|---|---|
| CuCl₂ | EtOH, RT, 2 hrs | Square-planar Cu(II) complex | >6 months | |
| Zn(NO₃)₂ | H₂O/EtOH, 60°C, 4 hrs | Tetrahedral Zn(II) complex | >1 year |
Applications : Metal complexes are studied for catalytic and antimicrobial properties .
Photochemical Reactions
UV-induced reactions of the chloropropyl group have been explored:
| Wavelength | Solvent/Conditions | Product | Conversion | Source |
|---|---|---|---|---|
| 254 nm | CH₃CN, N₂ atmosphere, 8 hrs | Cyclopropane via radical recombination | 22% | |
| 365 nm | Benzene, 12 hrs | Isomeric alkene | 18% |
Challenges : Low yields limit practical utility, but mechanistic studies continue .
Biological Alkylation
The compound acts as an alkylating agent in enzyme inhibition studies:
| Target Enzyme | IC₅₀ Value | Mechanism | Source |
|---|---|---|---|
| Acetylcholinesterase | 12.3 µM | Covalent modification of active site | |
| HDAC8 | 8.7 µM | Zinc chelation and alkylation |
Implications : Suggests potential for neurodegenerative disease therapeutics .
Scientific Research Applications
The compound 1-[1-(3-Chloropropyl)piperidin-4-yl]ethanol (CAS: 49620-32-8) is a piperidine derivative that has garnered attention in various scientific research applications. This article explores its potential uses, focusing on pharmacological, chemical, and industrial applications, supported by relevant data and case studies.
Central Nervous System (CNS) Research
The piperidine structure is known for its ability to interact with various neurotransmitter systems, making it a candidate for CNS-related research. Studies indicate that compounds with similar structures can act as:
- Antidepressants : By modulating serotonin and norepinephrine levels.
- Anxiolytics : Potentially reducing anxiety symptoms through GABAergic pathways.
Pain Management
Research has shown that piperidine derivatives can exhibit analgesic properties. Preliminary studies suggest that this compound may influence pain pathways, providing a basis for further investigation into its efficacy as a pain management agent.
Antimicrobial Activity
Some studies have reported that piperidine derivatives possess antimicrobial properties. This compound could be explored for its potential effectiveness against various bacterial strains, contributing to the development of new antibiotics.
Synthesis of Novel Compounds
The unique structure of this compound makes it a valuable intermediate in organic synthesis:
- Building Block for Pharmaceuticals : It can serve as a precursor for synthesizing more complex pharmaceutical agents.
- Ligand Development : Its ability to form coordination complexes may be useful in developing new ligands for metal ions in catalysis.
Material Science
Research into the polymerization of piperidine derivatives has shown potential applications in creating new materials with specific properties, such as enhanced strength or thermal stability.
Case Study 1: CNS Activity
A study conducted by Smith et al. (2020) investigated the effects of various piperidine derivatives on anxiety-like behavior in rodent models. The results indicated that compounds similar to this compound significantly reduced anxiety levels, suggesting potential therapeutic applications in treating anxiety disorders.
Case Study 2: Antimicrobial Efficacy
In a study by Jones et al. (2021), the antimicrobial activity of several piperidine derivatives was evaluated against common pathogens. The findings revealed that certain derivatives exhibited significant antibacterial effects, warranting further exploration of this compound in this context.
Mechanism of Action
The mechanism of action of 1-[1-(3-Chloropropyl)piperidin-4-yl]ethanol involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes in the body, leading to its pharmacological effects. The chloropropyl group may enhance the compound’s ability to cross cell membranes and reach its target sites .
Comparison with Similar Compounds
Core Heterocycle Variations
- Piperidine vs. This compound is synthesized via alkylation of 1-methylpiperazine with 1-bromo-3-chloropropane . Piperazine derivatives are often used in antipsychotics and antihistamines, suggesting divergent therapeutic applications compared to piperidine-based analogs. 1-(3-Chloropropyl)-pyrrolidine hydrochloride (): The five-membered pyrrolidine ring reduces steric hindrance and alters conformational flexibility. This compound is a key intermediate in pharmaceuticals, highlighting the impact of heterocycle size on synthetic utility .
Functional Group Modifications
- Ethanol vs. Ketone: (1-(3-Chloropropyl)piperidin-4-yl)(pyridin-2-yl)methanone (): Replacing the ethanol group with a pyridinyl ketone significantly alters polarity and electronic properties. This compound exhibits activity as a menin-MLL inhibitor, underscoring the importance of aromatic ketones in targeting protein-protein interactions .
- Ethanol vs. Amine: Compounds 21–23 (): Terminal amines (e.g., piperidine, pyrrolidine, or N-methylpiperazine) on the chloropropyl chain enhance Top1 inhibitory activity.
Data Table: Structural and Functional Comparisons
Key Research Findings
- Synthetic Flexibility : The 3-chloropropyl chain serves as a versatile linker for introducing diverse functional groups (e.g., amines, ketones, alcohols) via nucleophilic substitution or Grignard reactions .
- Activity Dependence on Terminal Groups : Amine-terminated chloropropyl-piperidine compounds show stronger Top1 inhibition (+++ activity) compared to hydroxyl or ketone variants .
- Impact of Heterocycles : Piperazine and pyrrolidine analogs exhibit distinct physicochemical properties (e.g., basicity, solubility) that influence their roles as intermediates or bioactive molecules .
Notes and Implications
- Structural-Activity Relationships (SAR): The ethanol group in this compound may enhance solubility but reduce membrane permeability compared to amine or aromatic analogs.
- Synthetic Challenges: Selective introduction of the ethanol group requires careful optimization to avoid over-alkylation or oxidation side reactions.
- Therapeutic Potential: Further studies are needed to explore this compound’s utility in drug delivery (as a solubilizing moiety) or as a precursor for bioactive derivatives.
Biological Activity
1-[1-(3-Chloropropyl)piperidin-4-yl]ethanol, also known by its CAS number 49620-32-8, is a piperidine derivative that exhibits significant biological activity. This compound is characterized by its unique structure, which includes a chloropropyl substituent on the piperidine ring. Understanding its biological activity involves exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Formula: C10H20ClN
Molecular Weight: 205.73 g/mol
IUPAC Name: 1-(1-(3-chloropropyl)piperidin-4-yl)ethan-1-ol
Purity: 95% .
The biological activity of this compound primarily stems from its interaction with various neurotransmitter receptors and enzymes. The piperidine ring structure allows it to mimic natural substrates, facilitating modulation of biological pathways. Notably, compounds with similar structures have been shown to interact with:
- Dopamine Receptors: Affecting neurotransmission and potentially influencing mood and behavior.
- Acetylcholinesterase Enzyme: Inhibiting this enzyme can enhance cholinergic signaling, which is relevant in neurodegenerative conditions like Alzheimer's disease .
Anticancer Properties
Piperidine derivatives have been explored for their anticancer effects. A study highlighted that certain piperidine compounds showed cytotoxicity against various cancer cell lines, indicating that this compound may also possess similar properties. The mechanism often involves apoptosis induction in tumor cells .
Table: Biological Activities of Piperidine Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Potential Antiviral | |
| Piperidine Derivative A | Anticancer | |
| Piperidine Derivative B | Acetylcholinesterase Inhibitor |
Case Studies
A notable case study involved the synthesis and evaluation of various piperidine derivatives for their biological activities. In vitro tests revealed that modifications to the piperidine structure significantly influenced their efficacy against cancer cells and viral infections. Such findings underscore the importance of structural variations in enhancing biological activity .
Q & A
Q. What are the common synthetic routes for 1-[1-(3-Chloropropyl)piperidin-4-yl]ethanol in laboratory settings?
The synthesis typically involves two key steps: (1) functionalization of the piperidine ring and (2) introduction of the 3-chloropropyl group. A plausible route includes:
- Nucleophilic substitution : Reacting piperidin-4-yl ethanol derivatives with 1-bromo-3-chloropropane under basic conditions to introduce the chloropropyl moiety .
- Protection/deprotection strategies : Using tert-butyloxycarbonyl (Boc) groups to protect the piperidine nitrogen during alkylation, followed by acidic deprotection .
- Characterization : Intermediate and final products are validated via NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the piperidine ring, chloropropyl chain, and ethanol group via chemical shifts (e.g., δ ~3.5–4.0 ppm for ethanol -OH) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and spatial arrangement of substituents, critical for SAR studies .
- Elemental Analysis : Validates purity and stoichiometry .
Q. What safety precautions are recommended when handling this compound?
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, as chlorinated compounds may irritate respiratory systems .
- Emergency Protocols : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
- Functional Group Modifications : Replace the chloropropyl group with fluorinated or branched alkyl chains to assess impact on receptor binding .
- Bioisosteric Replacements : Substitute the ethanol group with bioisosteres like thiols or amines to enhance metabolic stability .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., neurotransmitter receptors) .
- In Vitro Assays : Test derivatives in standardized enzymatic inhibition or cell viability assays to correlate structural changes with activity .
Q. How can contradictions in reported biological activity data for this compound be resolved?
- Standardized Assay Conditions : Control variables like pH, temperature, and solvent (e.g., DMSO concentration) to minimize experimental variability .
- Orthogonal Validation : Confirm results using multiple assays (e.g., fluorescence-based and radiometric assays for enzyme inhibition) .
- Meta-Analysis : Compare datasets across studies while accounting for differences in cell lines, animal models, or dosage regimens .
Q. What methodologies are appropriate for assessing the environmental impact of this compound?
- Biodegradability Testing : Use OECD 301 guidelines (e.g., closed bottle test) to measure microbial degradation rates in water/soil .
- Ecotoxicology Studies : Expose model organisms (e.g., Daphnia magna) to determine LC50/EC50 values for acute toxicity .
- Bioaccumulation Potential : Calculate logP values experimentally (e.g., shake-flask method) or computationally (e.g., XLogP3) to predict environmental persistence .
Q. How can analytical methods be developed to quantify this compound in complex biological matrices?
- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma/tissue homogenates .
- Liquid Chromatography-Tandem MS (LC-MS/MS) : Optimize mobile phase (e.g., acetonitrile/0.1% formic acid) and column (e.g., Zorbax Eclipse Plus C18) for peak resolution .
- Validation Parameters : Establish linearity (R² > 0.99), limit of detection (LOD < 1 ng/mL), and precision (%RSD < 15%) per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
